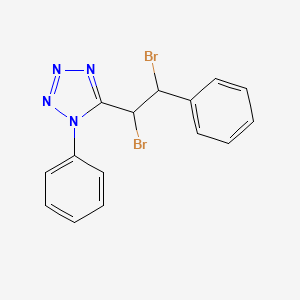
5-(1,2-Dibromo-2-phenylethyl)-1-phenyl-1H-tetraazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1,2-Dibromo-2-phenylethyl)-1-phenyl-1H-tetraazole is a complex organic compound characterized by the presence of bromine atoms and phenyl groups attached to a tetraazole ring
準備方法
The synthesis of 5-(1,2-Dibromo-2-phenylethyl)-1-phenyl-1H-tetraazole typically involves the bromination of stilbene derivatives. The reaction proceeds via an electrophilic addition mechanism, where bromine reacts with the double bond of stilbene to form a dibromo intermediate. This intermediate is then further reacted with phenyl azide to form the final tetraazole compound .
化学反応の分析
5-(1,2-Dibromo-2-phenylethyl)-1-phenyl-1H-tetraazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of brominated phenyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of bromine atoms.
Substitution: The bromine atoms in the compound can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions
科学的研究の応用
5-(1,2-Dibromo-2-phenylethyl)-1-phenyl-1H-tetraazole has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of new drugs.
Industry: It is used in the development of advanced materials, such as polymers and resins, due to its unique chemical properties
作用機序
The mechanism of action of 5-(1,2-Dibromo-2-phenylethyl)-1-phenyl-1H-tetraazole involves its interaction with molecular targets through electrophilic addition and substitution reactions. The bromine atoms in the compound play a crucial role in its reactivity, allowing it to form stable intermediates with various biological molecules. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes .
類似化合物との比較
Similar compounds to 5-(1,2-Dibromo-2-phenylethyl)-1-phenyl-1H-tetraazole include:
1,2-Dibromo-1,2-diphenylethane: This compound shares a similar brominated structure but lacks the tetraazole ring, making it less reactive in certain chemical reactions.
1,2-Dibromo-2-phenylethylbenzene: Similar in structure but with different functional groups, leading to variations in reactivity and applications.
1,2-Dibromobenzene: A simpler compound with only two bromine atoms attached to a benzene ring, used primarily in industrial applications.
These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity and potential for diverse applications in scientific research.
特性
CAS番号 |
86269-41-2 |
|---|---|
分子式 |
C15H12Br2N4 |
分子量 |
408.09 g/mol |
IUPAC名 |
5-(1,2-dibromo-2-phenylethyl)-1-phenyltetrazole |
InChI |
InChI=1S/C15H12Br2N4/c16-13(11-7-3-1-4-8-11)14(17)15-18-19-20-21(15)12-9-5-2-6-10-12/h1-10,13-14H |
InChIキー |
YCHCIDVTNGGDQV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C(C2=NN=NN2C3=CC=CC=C3)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9,10-Anthracenedione, 3-[2-(2-bromoethyl)-3-oxobutyl]-1,8-dihydroxy-](/img/structure/B14408351.png)
![8-[(2-Ethynyl-5-methoxyphenyl)methoxy]-2-methyloct-1-EN-6-YN-3-one](/img/structure/B14408354.png)
![Methyl 4-[(heptafluoropropyl)sulfanyl]benzoate](/img/structure/B14408360.png)
![Ethyl {bis[(propan-2-yl)oxy]phosphorothioyl}carbamodithioate](/img/structure/B14408364.png)
![1,1'-Methylenebis[3-(hydroxymethyl)imidazolidin-2-one]](/img/structure/B14408366.png)
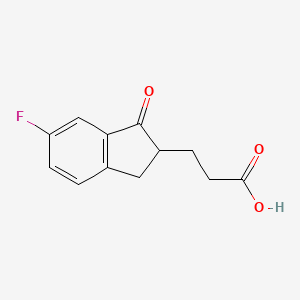
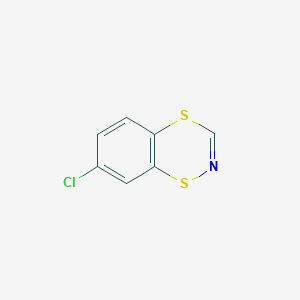
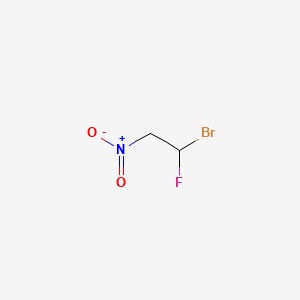
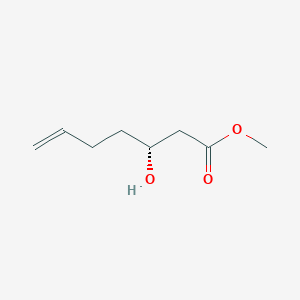
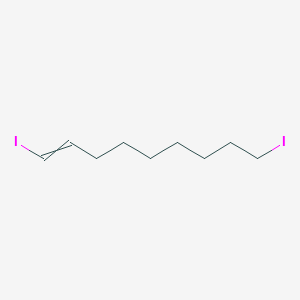

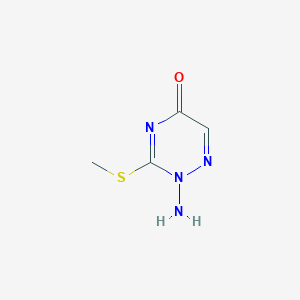

![6-[3-Fluoro-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14408449.png)
